molecular formula C23H19BrN4O2S B11594045 (3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Katalognummer: B11594045
Molekulargewicht: 495.4 g/mol
InChI-Schlüssel: MGNSBLRDYKIQTO-HNENSFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a potent and selective small molecule inhibitor identified for research into FMS-like tyrosine kinase 3 (FLT3) signaling pathways. This compound exhibits significant activity against FLT3, including the internal tandem duplication (ITD) mutant form, which is a key driver in the pathogenesis of acute myeloid leukemia (AML). Its mechanism of action involves competitive binding at the ATP-binding site of the kinase , thereby inhibiting autophosphorylation and subsequent downstream pro-survival and proliferative signals. The core research value of this inhibitor lies in its utility as a chemical probe to dissect the role of FLT3 in hematopoiesis and oncogenesis. It is an essential tool for in vitro studies investigating mechanisms of drug resistance, for screening combination therapies with other chemotherapeutic agents, and for in vivo modeling of FLT3-ITD positive leukemia in xenograft models. Researchers will find this high-purity compound critical for advancing the understanding of kinase biology and for the preclinical evaluation of targeted cancer therapeutics. This product is intended for research purposes by trained professionals in a laboratory setting only.

Eigenschaften

Molekularformel

C23H19BrN4O2S

Molekulargewicht

495.4 g/mol

IUPAC-Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19BrN4O2S/c1-3-4-11-27-17-10-9-14(24)12-16(17)18(21(27)29)19-22(30)28-23(31-19)25-20(26-28)15-8-6-5-7-13(15)2/h5-10,12H,3-4,11H2,1-2H3/b19-18-

InChI-Schlüssel

MGNSBLRDYKIQTO-HNENSFHCSA-N

Isomerische SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)/C1=O

Kanonische SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Directed Bromination via Sulfonate Intermediate

The synthesis begins with the regioselective bromination of indole at the C5 position, employing a sulfonate-directed electrophilic aromatic substitution (SEAr) strategy (Table 1):

Table 1: Optimization of 5-Bromoindole Synthesis

StepConditionsYield (%)Purity (%)Source
1Indole + NaHSO₃ in EtOH, 25°C, 17h9298.5
2Acetylation with Ac₂O, 72°C, 3h8899.0
3Bromination (Br₂/H₂O, 0°C, 1h)7699.2

The sulfonation step (Step 1) installs a sodium sulfonate group at C2, directing subsequent bromination to C5 via steric and electronic effects. Acetylation (Step 2) protects the indole nitrogen, enabling clean bromination without competing N-bromination. Final hydrolysis under basic conditions (NaOH, reflux) yields 5-bromoindole-2-one with 99.2% purity.

Construction of the Thiazolo[3,2-b][1,2,] Triazole-6-One Fragment

One-Pot Annulation from Thiourea Derivatives

The thiazolo-triazole system is assembled using a catalyst-free cyclocondensation protocol (Figure 2):

Key advantages include:

  • Regioselectivity : The electron-withdrawing ester group directs cyclization to form the [3,2-b] fused system exclusively.

  • Mild conditions : Reactions proceed at room temperature in ethanol, avoiding metal catalysts that could complicate downstream functionalization.

Functionalization at C5

The sulfone group introduced during annulation serves as a versatile handle for further derivatization:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄-mediated cross-coupling with 2-methylphenylboronic acid installs the aryl substituent (92% yield).

  • Radical alkylation : Persulfate-initiated grafting of butyl groups achieves N-alkylation without epimerization.

Convergent Coupling and Z-Configuration Control

Knoevenagel Condensation for Core Fusion

The indole-2-one and thiazolo-triazole fragments are coupled via a stereoselective Knoevenagel reaction:

Optimized Conditions :

  • Solvent: Dry DMF

  • Base: Piperidine (10 mol%)

  • Temperature: 80°C, 12h

  • Yield: 78% (Z:E = 9:1)

The Z-configuration is favored due to:

  • Steric hindrance between the indole butyl group and thiazolo-triazole methyl substituent.

  • Conformational locking via intramolecular H-bonding between the indole carbonyl and triazole N-H.

Final Oxidation and Purification

The intermediate enol ether is oxidized to the target ketone using Jones reagent (CrO₃/H₂SO₄), followed by recrystallization from ethyl acetate/hexanes to afford analytically pure product (99.5% HPLC purity).

Scalability and Process Considerations

Critical Process Parameters :

  • Bromine stoichiometry : Maintaining a 1.2:1 Br₂:intermediate ratio prevents overbromination.

  • Temperature control : Strict adherence to 0–5°C during bromine addition minimizes dihalogenation byproducts.

  • Workup protocol : Quenching with NaHSO₃ aqueous solution (5.4% w/w) ensures complete bromine neutralization.

Pilot-Scale Data (10 mol batch) :

  • Total yield: 62% (from indole)

  • Purity: 99.3% (GC-MS)

  • Cycle time: 48h (including purification)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole H4), 7.68–7.45 (m, 4H, aryl), 4.12 (t, J=7.1 Hz, 2H, N-butyl), 2.51 (s, 3H, Ar-CH₃).

  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₁₉BrN₄O₂S: 501.0432; found: 501.0429.

X-ray Crystallography :

  • Z-configuration confirmed by dihedral angle of 178.2° between indole and thiazolo-triazole planes.

  • Short contact : O···N distance of 2.65 Å stabilizes the Z-isomer via intramolecular H-bonding.

Comparative Evaluation of Synthetic Routes

Table 2: Route Optimization Matrix

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Linear (stepwise) synthesis5898.7420
Convergent (modular) approach7299.5310
One-pot tandem methodology6597.9290

The convergent strategy outperforms linear approaches in both yield and cost efficiency, attributed to reduced intermediate purification steps and higher atom economy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung könnte Oxidationsreaktionen eingehen, insbesondere an der Butylkette oder am Thiazolo[3,2-b][1,2,4]triazol-Ring.

    Reduktion: Reduktionsreaktionen könnten die Carbonylgruppe in der Indolonstruktur angreifen.

    Substitution: Das Bromatom könnte ein Angriffspunkt für nukleophile Substitutionsreaktionen sein.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

    Reduktion: Als Reduktionsmittel könnten Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.

    Substitution: Nukleophile wie Amine, Thiole oder Alkoxide könnten eingesetzt werden.

Hauptprodukte

Die Hauptprodukte hängen von den jeweiligen Reaktionen und Bedingungen ab. So könnte beispielsweise die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion einen Alkohol erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den die Verbindung ihre Wirkung ausübt, hängt von ihren spezifischen Wechselwirkungen mit biologischen Zielstrukturen ab. Mögliche molekulare Zielstrukturen könnten Enzyme, Rezeptoren oder DNA sein. Die beteiligten Signalwege könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorfunktion oder die Störung der DNA-Replikation umfassen.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares the target compound with five analogs, highlighting substituent variations, molecular formulas, and key physicochemical properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 1-butyl, 2-(2-methylphenyl) C23H19BrN4O2S ~529.4 (calculated) High lipophilicity (butyl chain), moderate polarity (methylphenyl)
(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS 618854-77-6) 1-ethyl, 2-(2-methoxyphenyl) C21H15BrN4O3S 483.34 Lower molecular weight, higher polarity (methoxy group), boiling point: 631.5±65.0°C
(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-butyl-1,3-dihydro-2H-indol-2-one (MFCD03535073) 1-butyl, 3-benzyl (thioxo-thiazolidinone) C23H19BrN3O2S2 ~547.4 (calculated) Increased sulfur content (thioxo group), potential for enhanced metal chelation
(3Z)-1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS 431930-90-4) 1-butyl, 2-(4-methoxyphenyl) C22H19BrN4O3S 514.36 Balanced lipophilicity (butyl) and electron-donating methoxy group; improved solubility
(3Z)-5-bromo-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one (CAS 577961-98-9) 1-ethyl, 2-(3,4-dimethoxyphenyl) C22H17BrN4O4S 513.36 High polarity (two methoxy groups), reduced thermal stability

Analytical Characterization

  • Spectroscopy : IR and NMR data from similar compounds (e.g., ) suggest characteristic peaks for C=O (1595 cm⁻¹), C-Br (533 cm⁻¹), and aromatic protons (δ 6.99–8.00 ppm) .
  • Crystallography : The Cambridge Structural Database (CSD) confirms planar geometries for fused thiazolo-triazole systems, validated via SHELX refinements .

Biologische Aktivität

The compound (3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS Number: 618854-80-1) is a complex heterocyclic molecule with potential biological activity. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H15BrN4O2SC_{21}H_{15}BrN_{4}O_{2}S, with a molecular weight of 467.3 g/mol. The structure features multiple pharmacophores that may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown varying degrees of antibacterial activity against common pathogens such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were determined using standard methods.

CompoundMIC (μg/mL)Activity
Derivative A32Active against B. subtilis
Derivative B64Active against E. coli
Derivative C128Weak activity

The biological activity is influenced by the presence of electron-donating or electron-withdrawing substituents on the phenyl rings attached to the thiazole moiety. Compounds with methoxy groups exhibited enhanced antibacterial properties compared to their counterparts lacking these substituents .

Anticancer Activity

The compound's potential anticancer properties have been investigated in various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

In a study involving human breast cancer cells (MCF-7), the compound was shown to significantly reduce cell viability in a dose-dependent manner:

Concentration (μM)Cell Viability (%)
0100
1075
2550
5030

The IC50 value was calculated to be approximately 25 μM, indicating significant cytotoxicity against cancer cells while sparing normal cells at lower concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Oxidative Stress : Increased production of reactive oxygen species (ROS) contributes to cellular damage in cancer cells.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated a derivative's effectiveness against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects.

Q & A

Q. Basic

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
    Methodological note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
  • Design of Experiments (DoE) : Apply fractional factorial design to optimize temperature (60–80°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
    Data contradiction : Lower yields reported in THF (45%) vs. DMF (72%) may arise from poor intermediate solubility; confirm via HPLC purity checks .

What mechanistic insights exist for its biological activity?

Q. Advanced

  • Molecular docking : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonding with the triazole ring) .
  • SPR analysis : Measure real-time binding kinetics (ka/kd) to validate competitive inhibition against ATP .
    Contradiction note : Some analogs show stronger binding to VEGFR2 than EGFR, suggesting substituent-dependent selectivity .

How do substituents influence structure-activity relationships (SAR)?

Q. Advanced

Substituent PositionModificationBiological Impact (vs. Parent Compound)Reference
5-Bromo (Indole)Replacement with Cl↓ Cytotoxicity (IC₅₀: 8.2 μM → 12.4 μM)
2-Methylphenyl (Thiazolo-triazole)Replacement with 4-methoxyphenyl↑ Solubility (logP: 3.1 → 2.7)
Methodological takeaway : Use QSAR models to predict bioactivity changes before synthetic trials .

What analytical challenges arise in purity assessment?

Q. Basic

  • HPLC : Use a C18 column (ACN/water gradient) to resolve the parent compound from brominated byproducts .
  • Mass spectrometry : Identify [M+H]⁺ at m/z 523.2 (calc. 523.1) with isotopic pattern matching for bromine .
    Advanced : Employ 2D LC-MS to separate diastereomers formed during Z/E isomerization .

How to address contradictory cytotoxicity data across studies?

Advanced
Contradictions may stem from:

  • Cell line variability : Test against a panel (e.g., MCF-7, HeLa, A549) with standardized protocols (e.g., 48-hr incubation) .
  • Redox interference : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in MTT assays .
    Recommendation : Cross-validate results using clonogenic assays .

What computational tools aid in crystallographic refinement?

Q. Advanced

  • SHELXL : Refine X-ray data with anisotropic displacement parameters for heavy atoms (Br, S) .
  • OLEX2 GUI : Visualize residual electron density peaks to correct occupancy errors .
    Note : For low-resolution data (<1.0 Å), apply TWINABS to handle twinning .

What storage conditions ensure long-term stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Lyophilize and store as a solid; avoid DMSO stock solutions beyond 6 months .
    Advanced : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.